molecular formula C9H11BrFN B13611861 2-(3-bromo-4-fluorophenyl)-N-methylethanamine

2-(3-bromo-4-fluorophenyl)-N-methylethanamine

Katalognummer: B13611861
Molekulargewicht: 232.09 g/mol
InChI-Schlüssel: HIRPLIMQCZAVSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-bromo-4-fluorophenyl)ethylamine is an organic compound that belongs to the class of substituted phenethylamines. This compound features a phenyl ring substituted with bromine and fluorine atoms, an ethyl chain, and a methylamine group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-4-fluorophenyl)ethylamine typically involves multi-step organic reactions. One common method is the halogenation of a phenethylamine precursor, followed by substitution reactions to introduce the bromine and fluorine atoms. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(3-bromo-4-fluorophenyl)ethylamine may involve large-scale halogenation and substitution reactions. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-bromo-4-fluorophenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other halide sources are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-bromo-4-fluorophenyl)ethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research explores its potential therapeutic applications, including its effects on neurotransmitter systems.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-bromo-4-fluorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenethylamine: The parent compound, which lacks the bromine and fluorine substituents.

    2-(3-bromo-4-methylphenyl)ethylamine: A similar compound with a methyl group instead of a fluorine atom.

    2-(3-chloro-4-fluorophenyl)ethylamine: A compound with a chlorine atom instead of bromine.

Uniqueness

The unique combination of bromine and fluorine substituents in 2-(3-bromo-4-fluorophenyl)ethylamine imparts distinct chemical properties, such as altered reactivity and potential biological activity. These differences make it a valuable compound for specific research applications.

Eigenschaften

Molekularformel

C9H11BrFN

Molekulargewicht

232.09 g/mol

IUPAC-Name

2-(3-bromo-4-fluorophenyl)-N-methylethanamine

InChI

InChI=1S/C9H11BrFN/c1-12-5-4-7-2-3-9(11)8(10)6-7/h2-3,6,12H,4-5H2,1H3

InChI-Schlüssel

HIRPLIMQCZAVSH-UHFFFAOYSA-N

Kanonische SMILES

CNCCC1=CC(=C(C=C1)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.